tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Overview
Description
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C19H32BN3O4. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is likely that the compound interacts with its targets through the tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a common motif in many biologically active compounds .
Biochemical Pathways
Given its role as an intermediate in the synthesis of biologically active compounds, it is likely involved in various biochemical reactions .
Result of Action
As an intermediate in the synthesis of biologically active compounds, its effects would likely depend on the specific compound it is used to synthesize .
Action Environment
It is known that the compound should be stored in a cool environment (0-10°c) to avoid degradation .
Preparation Methods
The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including borylation and coupling reactions, to introduce the boronic ester group . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and mechanisms, often as a precursor to biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials.
Comparison with Similar Compounds
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can be compared with other boronic esters and related compounds:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with a different aromatic ring, used in similar coupling reactions but with distinct properties.
The uniqueness of this compound lies in its stability and versatility in various synthetic applications, making it a valuable compound in both research and industrial settings.
Biological Activity
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in research and therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C_{17}H_{25}B_{O}_4, with a molecular weight of 304.19 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. The process can be optimized through various synthetic routes including the use of coupling agents or protecting group strategies to enhance yield and purity.
Anticancer Properties
Recent studies have shown that compounds containing the dioxaborolane moiety exhibit significant anticancer activity. Research indicates that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : The compound's interaction with CDK6 has been characterized by binding to the kinase-inactive conformation . This selectivity is essential for developing targeted cancer therapies.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells through ROS generation .
- Modulation of Drug Resistance : The dioxaborolane structure may enhance the ability of the compound to reverse multidrug resistance (MDR) in cancer therapies by blocking efflux pumps .
Study 1: CDK Inhibition
A study published in Molecules explored the effects of various dioxaborolane derivatives on CDK activity. The results indicated that this compound exhibited IC50 values in the nanomolar range against CDK6 and CDK4 mutants associated with specific cancers .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of this compound in vitro using breast cancer cell lines. The findings demonstrated significant reductions in cell viability and increased apoptosis rates upon treatment with varying concentrations of the compound over 48 hours .
Data Summary
Property | Value |
---|---|
Molecular Formula | C17H25B O4 |
Molecular Weight | 304.19 g/mol |
CAS Number | 877399-74-1 |
Anticancer Activity | Inhibits CDK6/4 |
IC50 Against CDK6 | Subnanomolar range |
Induces Apoptosis | Yes |
Properties
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-11(8-9-18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAGMIHGVLKZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678211 | |
Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095708-32-9 | |
Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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